5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide

Description

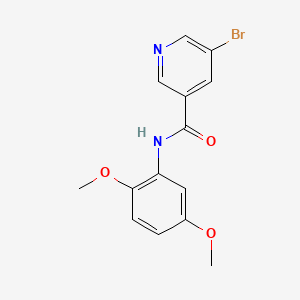

5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide is a synthetic nicotinamide derivative characterized by a pyridine core substituted with a bromine atom at position 5 and an amide-linked 2,5-dimethoxyphenyl group.

Properties

IUPAC Name |

5-bromo-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-19-11-3-4-13(20-2)12(6-11)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNCCWJFBCZYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide typically involves the following steps:

Bromination: The starting material, nicotinamide, undergoes bromination to introduce a bromine atom at the 5-position.

Coupling Reaction: The brominated nicotinamide is then coupled with 2,5-dimethoxyaniline under suitable conditions to form the desired product.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions can target the nitro group if present in derivatives.

Substitution: The bromine atom can be substituted by other nucleophiles in a substitution reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential therapeutic agent due to its structural similarity to other bioactive nicotinamides.

Industry:

- Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nicotinamide moiety. The bromine and methoxy groups may influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

6-(5-Bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile (5b)

- Core Structure: Combines a nicotinonitrile (pyridine) core with a 5-bromo-benzofuran substituent.

- Key Differences : Replaces the amide-linked 2,5-dimethoxyphenyl group with a benzofuran-thioether moiety.

25X-NBOMe Series (e.g., 25B-NBOMe)

- Core Structure : Phenethylamine derivatives with 2,5-dimethoxyphenyl and halogen substitutions (e.g., bromine at position 4).

- Key Differences : The NBOMe series uses a phenethylamine backbone rather than a nicotinamide core, with substitutions on the phenyl ring rather than the pyridine.

- Biological Activity : Potent serotonin 5-HT2A receptor agonists, classified as psychedelics. The 2,5-dimethoxy group is critical for receptor binding, while halogens modulate potency and selectivity .

25H-NBOH

- Core Structure : Phenethylamine derivative with 2,5-dimethoxyphenyl and a hydroxyl group.

- Key Differences : Lacks halogen substitutions but retains the 2,5-dimethoxy motif.

- Biological Activity : Acts as a selective 5-HT2A agonist, though with reduced potency compared to NBOMe analogs due to the absence of halogenation .

Comparative Data Table

Substituent Effects and Pharmacological Implications

- Bromine Position : In this compound, bromine at position 5 on the pyridine may enhance electrophilic interactions, whereas in 25B-NBOMe, bromine at position 4 on the phenyl ring increases receptor binding affinity .

- Dimethoxy Groups : The 2,5-dimethoxy motif is conserved across all compounds but exhibits divergent effects: in NBOMe/NBOH, it drives psychedelic activity, while in nicotinamide derivatives, it may improve solubility or target engagement .

- Core Flexibility : The rigid pyridine core of nicotinamide derivatives contrasts with the flexible phenethylamine backbone of NBOMe compounds, likely influencing bioavailability and metabolic stability.

Biological Activity

5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Bromine atom at the 5-position of the nicotinamide ring.

- Two methoxy groups at the 2 and 5 positions of the phenyl ring.

This unique structure may contribute to its distinct biological properties compared to other nicotinamides.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It has been suggested that the bromine atom and methoxy groups enhance binding affinity to certain receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.3 | Inhibition of cell proliferation |

| A549 | 12.7 | Induction of apoptosis |

| MCF-7 | 10.4 | Cell cycle arrest |

These results suggest that the compound may serve as a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate effectiveness against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the compound's effect on breast cancer cell lines (MCF-7). The results indicated that it induced apoptosis through the activation of caspase pathways, leading to cell death .

- Antimicrobial Efficacy : Another investigation assessed its efficacy against antibiotic-resistant strains of bacteria. The compound demonstrated significant inhibitory effects, suggesting it could be developed into a therapeutic agent for treating resistant infections .

- Mechanistic Insights : Research involving metabolic profiling revealed that this compound undergoes extensive metabolism in human liver cells, producing several metabolites that may also contribute to its biological activity .

Scientific Research Applications

Anticancer Properties

Research indicates that 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 14.3 | Induction of apoptosis via NAMPT inhibition |

| MCF-7 (breast cancer) | 11.6 | Disruption of NAD+ synthesis |

| A549 (lung cancer) | 17.2 | Cell cycle arrest leading to apoptosis |

Therapeutic Applications

Metabolic Disorders

There is ongoing research into the potential use of this compound in treating metabolic disorders, particularly diabetes. Studies suggest that nicotinamide derivatives can enhance insulin sensitivity and may play a role in preventing type 1 diabetes by modulating immune responses .

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It is hypothesized that the modulation of NAD+ levels could protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's disease .

Case Studies

- HeLa Cell Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent increase in markers of apoptosis, such as caspase activation and PARP cleavage. This suggests an effective mechanism for inducing cell death in cervical cancer cells.

- MCF-7 Breast Cancer Model : Research showed that exposure to this compound significantly reduced MCF-7 cell viability, correlating with decreased NAD+ levels and increased production of reactive oxygen species (ROS). This oxidative stress was linked to the cytotoxic effects observed.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial findings suggest moderate absorption and distribution characteristics typical of small molecules. Further studies are needed to elucidate its metabolic pathways and elimination mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions starting from nicotinic acid derivatives. A typical route involves:

- Bromination at the 5-position of the pyridine ring using N-bromosuccinimide (NBS) under controlled temperature (0–5°C).

- Amide coupling with 2,5-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base .

- Optimization tips: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry to minimize byproducts. Reflux conditions (60–70°C) improve yield in coupling steps .

Q. What structural features of this compound are critical for its physicochemical properties?

- Key Features :

- Pyridine core : The bromine atom at position 5 enhances electrophilicity, influencing reactivity in substitution reactions.

- 2,5-Dimethoxyphenyl group : Electron-donating methoxy groups modulate electronic effects, affecting solubility and binding affinity in biological systems.

- Amide linkage : Provides hydrogen-bonding capability, critical for interactions with enzymes or receptors .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methods :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and methoxy groups at δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]: 351.04 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Approach :

- Modify substituents : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine ring to enhance binding to target proteins.

- In vitro assays : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare with analogs lacking the bromine or methoxy groups .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Case Example : Discrepancies in IC values across studies may arise from:

- Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin) .

- Purity issues : Re-characterize batches via HPLC and NMR to exclude degradation products .

- Target specificity : Validate off-target effects using kinase profiling panels or CRISPR-based gene knockout models .

Q. What advanced analytical methods can detect degradation products under stress conditions?

- Protocol :

- Forced degradation : Expose the compound to heat (60°C), UV light, or acidic/basic conditions.

- LC-MS/MS : Identify degradation products (e.g., demethylated analogs or hydrolyzed amides) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Stability studies : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage .

Q. How can the compound’s stability in solution be improved for in vivo studies?

- Strategies :

- Solvent selection : Use DMSO for stock solutions (stable at -20°C for 6 months) and PBS for aqueous dilution (pH 7.4).

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Chelating agents : Add EDTA (0.1 mM) to buffer solutions to inhibit metal-catalyzed degradation .

Q. What chemical modifications enhance the compound’s pharmacokinetic properties?

- Modifications :

- Prodrug synthesis : Convert the amide to a ester prodrug (e.g., ethyl ester) to improve oral bioavailability.

- PEGylation : Attach polyethylene glycol chains to increase half-life in plasma .

- Metabolic blocking : Fluorinate the methoxy groups to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.